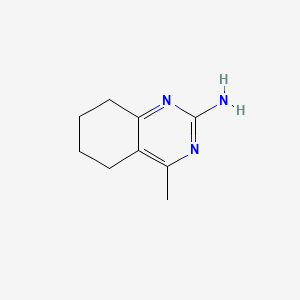

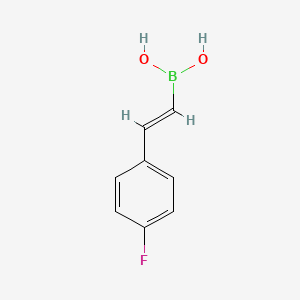

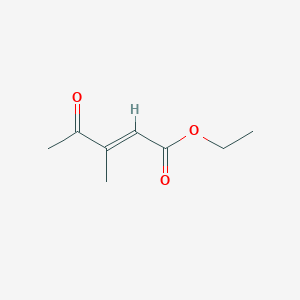

![molecular formula C14H19NO3 B1276405 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid CAS No. 904807-77-8](/img/structure/B1276405.png)

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Übersicht

Beschreibung

The compound 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is a derivative of 4-substituted 2,4-dioxobutanoic acids, which have been identified as potent inhibitors of glycolic acid oxidase. These inhibitors are characterized by their lipophilic 4-substituents and have shown significant in vitro activity .

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound with a similar structure, was synthesized via a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This method could potentially be adapted for the synthesis of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied. For example, the crystal structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using single-crystal X-ray diffraction, revealing a triclinic unit cell and intermolecular hydrogen bonding that links the molecules into chains . These structural insights are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of 4-substituted 2,4-dioxobutanoic acid derivatives with transition metal ions has been explored, leading to the formation of various metal complexes. These complexes exhibit different thermal and magnetic properties, suggesting that 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid could also form complexes with metal ions, which may alter its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various analytical techniques. For instance, the thermal stability and absorption properties of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were determined using thermal analysis and UV-Vis spectrophotometry . Additionally, the electronic properties, such as the first hyperpolarizability, HOMO and LUMO energies, and molecular electrostatic potential, have been computed and analyzed for a similar compound, providing insights into the charge transfer and stability of the molecule . These analyses are essential for predicting the behavior of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid in various environments and its potential interactions with biological systems.

Wissenschaftliche Forschungsanwendungen

- Chemical Synthesis

-

Peptoid Synthesis

- Application : This compound is used as a building block in the synthesis of peptoids .

- Method : The compound is used in the iterative Ugi reaction to synthesize peptoids with side-chain and backbone diversity .

- Results : The compound has been successfully used to synthesize a 10-mer peptoid using amino acid building block 2a via iterative Ugi reaction .

-

Electrophilic Aromatic Substitution

- Application : This compound is used in electrophilic aromatic substitution reactions .

- Method : The compound is used in the synthesis of (4-tert-butylphenyl)ethanone, illustrating the sequential use of alkylation and acylation reactions .

- Results : The compound has been successfully used in the synthesis of (4-tert-butylphenyl)ethanone .

-

Polymer Analysis

- Application : This compound is used in the analysis of polymers .

- Method : The compound is used in conjunction with trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB) to analyze the ionization efficiency of polymers .

- Results : The compound has been successfully used to analyze the ionization efficiency of four different polymers .

-

Biomedical Applications

- Application : This compound is used in the manufacturing of single-use (SU) equipment in biopharmaceutical processes .

- Method : The compound is used as a secondary phosphite antioxidant degradation product. It’s known to inhibit cell growth and is likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of SU equipment .

- Results : The compound and its structurally related compounds have been identified by chromatography and mass spectrometry followed by synthesis and X-ray structure elucidation .

-

Electrophilic Aromatic Substitution

- Application : This compound is used in electrophilic aromatic substitution reactions .

- Method : The compound is used in the synthesis of (4-tert-butylphenyl)ethanone, illustrating the sequential use of alkylation and acylation reactions .

- Results : The compound has been successfully used in the synthesis of (4-tert-butylphenyl)ethanone .

Eigenschaften

IUPAC Name |

4-(2-tert-butylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHADMZXCKCKARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424255 | |

| Record name | 4-(2-tert-Butylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid | |

CAS RN |

904807-77-8 | |

| Record name | 4-(2-tert-Butylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

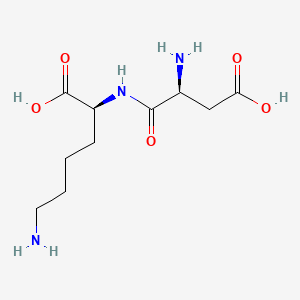

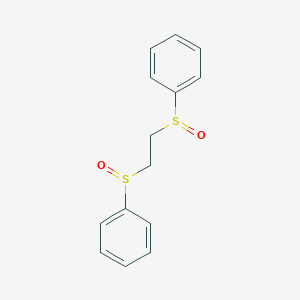

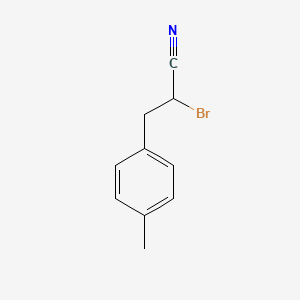

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)

![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)